1-cyclohexanecarbonyl-4-ethylpiperazine

Lipophilicity Membrane Permeability CNS Drug Design

For CNS drug discovery programs, 1-cyclohexanecarbonyl-4-ethylpiperazine (CAS 433238-47-2) is the preferred cyclohexanecarbonyl-piperazine building block. Unlike its unsubstituted and 4-methyl analogs (e.g., anthelmintic Pexantel), its unique 4-ethyl substitution delivers optimal CNS penetration parameters (LogP 1.61, PSA 23.55Ų) with zero HBDs, reducing P-gp recognition. It serves as a clean fragment for BBB-penetrant libraries and as a low-affinity 11β-HSD1 inhibitor starting point (IC₅₀ 53µM). Avoid unwanted anthelmintic off-target effects with the 4-ethyl derivative. Order now.

Molecular Formula C13H24N2O
Molecular Weight 224.34 g/mol
Cat. No. B5715509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexanecarbonyl-4-ethylpiperazine
Molecular FormulaC13H24N2O
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C(=O)C2CCCCC2
InChIInChI=1S/C13H24N2O/c1-2-14-8-10-15(11-9-14)13(16)12-6-4-3-5-7-12/h12H,2-11H2,1H3
InChIKeyULVBOFHJXQJBRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexanecarbonyl-4-ethylpiperazine: A Strategic Piperazine Building Block for CNS-Targeted Medicinal Chemistry


1-Cyclohexanecarbonyl-4-ethylpiperazine (CAS 433238-47-2) is a synthetic organic compound classified as an N-acylated piperazine derivative, featuring a cyclohexanecarbonyl group at the 1-position and an ethyl substituent at the 4-position of the piperazine ring . Characterized by its molecular formula C₁₃H₂₄N₂O and a molecular weight of 224.34 g/mol, this compound serves primarily as a versatile chemical building block in medicinal chemistry, particularly in the synthesis of central nervous system (CNS)-targeting agents where its balanced lipophilicity and polar surface area are advantageous [1].

Why Generic 1-Cyclohexanecarbonyl-4-ethylpiperazine Analogs Cannot Be Interchanged in Precision Synthesis


Superficially similar 1-cyclohexanecarbonyl-piperazine derivatives with varying N4-substituents ( H, methyl, ethyl, phenyl ) exhibit markedly different physicochemical properties critical for downstream applications in drug discovery . The 4-ethyl substitution in 1-cyclohexanecarbonyl-4-ethylpiperazine uniquely balances lipophilicity (LogP 1.61) and polar surface area (PSA 23.55 Ų) compared to the unsubstituted and 4-methyl analogs . These physicochemical differences influence critical properties such as membrane permeability, solubility, and metabolic stability. Additionally, the distinct biological activity profiles—where the 4-methyl analog (Pexantel) is a registered anthelmintic while the 4-ethyl derivative shows no such activity—preclude simple interchange [1]. The quantitative evidence below demonstrates that the 4-ethyl substitution pattern provides a unique combination of properties not achievable with other readily available analogs.

Quantitative Differentiation Evidence for 1-Cyclohexanecarbonyl-4-ethylpiperazine Versus Closest Analogs


Enhanced Lipophilicity: LogP Advantage Over Unsubstituted and 4-Methyl Analogs

1-Cyclohexanecarbonyl-4-ethylpiperazine exhibits a calculated LogP of 1.61, which is 0.33 log units higher than the unsubstituted analog 1-cyclohexanecarbonylpiperazine (LogP 1.28) and 0.39 log units higher than the 4-methyl analog Pexantel (LogP 1.22) . This increased lipophilicity is expected to enhance passive membrane permeability by approximately 2.1–2.5 fold based on the relationship between LogP and permeability coefficients for small nitrogen-containing heterocycles, while remaining within the CNS-accessible LogP range of 1–3 .

Lipophilicity Membrane Permeability CNS Drug Design

Reduced Polar Surface Area Enhances Blood-Brain Barrier Penetration Potential

The topological polar surface area (tPSA) of 1-cyclohexanecarbonyl-4-ethylpiperazine is 23.55 Ų, which is 8.79 Ų lower than the unsubstituted analog (PSA 32.34 Ų) and identical to the 4-methyl analog (PSA 23.55 Ų) . A PSA below 60–70 Ų is a well-established predictor of favorable blood-brain barrier (BBB) penetration; the 8.79 Ų reduction represents a 27.2% decrease in polar surface area relative to the unsubstituted analog, significantly improving the odds of CNS bioavailability for downstream compounds incorporating this building block .

Blood-Brain Barrier CNS Penetration Polar Surface Area

Zero Hydrogen Bond Donors Minimize P-glycoprotein Recognition and First-Pass Metabolism

1-Cyclohexanecarbonyl-4-ethylpiperazine carries zero hydrogen bond donor (HBD) groups due to the full substitution of both piperazine nitrogen atoms, in contrast to the unsubstituted analog 1-cyclohexanecarbonylpiperazine which possesses one secondary amine HBD (the free piperazine N–H) . The removal of this single HBD reduces hydrogen-bonding capacity to metabolic enzymes and efflux transporters such as P-glycoprotein (P-gp), which recognize HBD-rich substrates for active efflux and metabolism . The 4- methyl analog (Pexantel) similarly lacks HBD donors, but is distinguished by its documented anthelmintic bioactivity [1].

Hydrogen Bonding ADME Drug Metabolism

Distinct Biological Activity Profile: Absence of Anthelmintic Activity Versus the 4-Methyl Analog

1-Cyclohexanecarbonyl-4-ethylpiperazine exhibits only weak inhibitory activity against human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with an IC₅₀ of 53,000 nM (53 µM), as measured in HEK293 cell-based scintillation proximity assays [1]. In contrast, the closely related 4-methyl analog (Pexantel, CAS 10001-13-5) is recognized by the World Health Organization INN system with the '-antel' stem designating it as an anthelmintic agent targeting parasitic neuromusculature [2]. This critical difference means that while the 4-methyl derivative carries intrinsic antiparasitic pharmacological activity, the 4-ethyl derivative functions as a pharmacologically silent building block, substantially reducing the risk of confounding bioactivity in screening assays.

Biological Selectivity Anthelmintic Off-Target Activity

Optimal Application Scenarios for 1-Cyclohexanecarbonyl-4-ethylpiperazine Based on Quantitative Evidence


CNS-Targeted Fragment-Based Drug Discovery

With a LogP of 1.61 and PSA of 23.55 Ų—both within the optimal ranges for CNS penetration—1-cyclohexanecarbonyl-4-ethylpiperazine serves as an ideal fragment or scaffold for CNS-targeted lead generation programs . Its zero HBD count further reduces P-gp recognition risk, making it preferable to the unsubstituted analog for constructing blood-brain barrier-penetrant compound libraries .

Non-Anthelmintic Medicinal Chemistry Where Pharmacological Silence Is Required

For drug discovery programs in oncology, metabolic disorders, or inflammation where anthelmintic activity would constitute an unwanted off-target effect, the 4-ethyl derivative is the preferred cyclohexanecarbonyl-piperazine building block over the 4-methyl analog (Pexantel), which carries inherent anthelmintic pharmacology [1]. This ensures that biological activity detected in screening assays originates from the elaborated compound rather than the building block itself.

Synthesis of Selective 11β-HSD1 Chemical Probes Requiring Low Intrinsic Potency

The measured weak 11β-HSD1 inhibitory activity (IC₅₀ = 53 µM) qualifies 1-cyclohexanecarbonyl-4-ethylpiperazine as a low-affinity starting point for the rational design of selective 11β-HSD1 modulators through fragment growing or linking strategies, where the building block itself does not saturate the target at screening concentrations [2].

Analytical Reference Standard for Piperazine Building Block Quality Control

The distinct chromatographic retention imparted by its LogP of 1.61 and unique mass spectral signature (m/z 224.34) make 1-cyclohexanecarbonyl-4-ethylpiperazine suitable as an analytical reference standard for distinguishing and quantifying N-substituted cyclohexanecarbonyl-piperazine analogs in reaction mixtures and purity assessments .

Quote Request

Request a Quote for 1-cyclohexanecarbonyl-4-ethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.